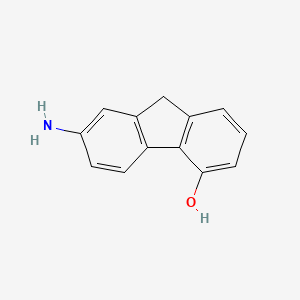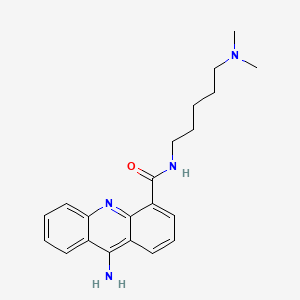![molecular formula C11H23NO2 B14358862 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol CAS No. 90499-27-7](/img/structure/B14358862.png)
1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol is an organic compound that features both ether and amine functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile compound for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol typically involves the following steps:
Alkylation Reaction: The initial step involves the alkylation of 3-aminopropan-1-ol with 1-bromopentane to form 1-(Pentyloxy)-3-aminopropan-2-ol.
Allylation Reaction: The next step is the allylation of the intermediate product with allyl bromide under basic conditions to yield the final product.
Reaction Conditions:
Alkylation: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to reflux.
Allylation: The allylation reaction is typically performed in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated amines or alcohols.
Substitution: The ether and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Produces aldehydes or ketones.
Reduction: Yields saturated amines or alcohols.
Substitution: Results in the formation of new ether or amine derivatives.
Applications De Recherche Scientifique
1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and surfactants.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals and additives.
Mécanisme D'action
The mechanism of action of 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
- 1-(Butyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol
- 1-(Hexyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol
- 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]butan-2-ol
Comparison: 1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol is unique due to its specific chain length and functional groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different solubility, stability, and biological activity, making it suitable for specific research and industrial purposes.
Propriétés
Numéro CAS |
90499-27-7 |
|---|---|
Formule moléculaire |
C11H23NO2 |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-pentoxy-3-(prop-2-enylamino)propan-2-ol |
InChI |
InChI=1S/C11H23NO2/c1-3-5-6-8-14-10-11(13)9-12-7-4-2/h4,11-13H,2-3,5-10H2,1H3 |
Clé InChI |
MFVGGLWOLFPNHY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOCC(CNCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


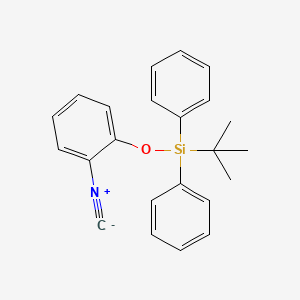
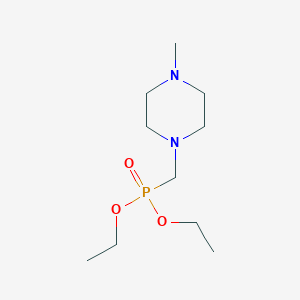
![N-[2-Nitro-4-(4-nitrophenoxy)phenyl]-3-phenylprop-2-enamide](/img/structure/B14358796.png)

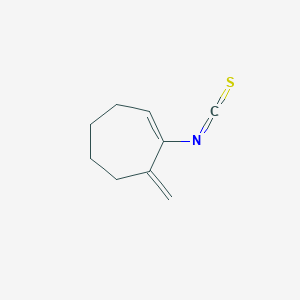
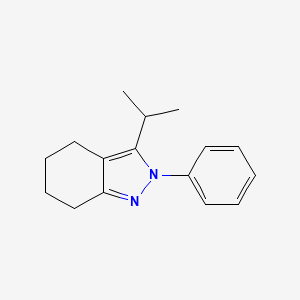
![1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene](/img/structure/B14358825.png)
![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![{4-[Di(propan-2-yl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14358846.png)
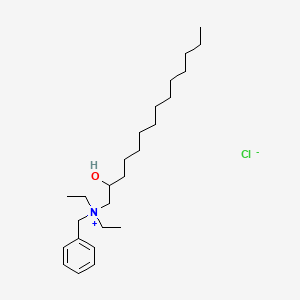
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
